Val-Arg

Overview

Description

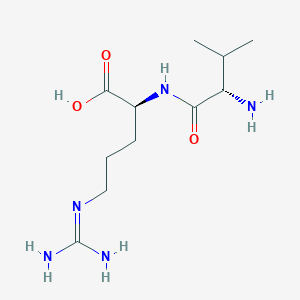

Val-Arg is a dipeptide composed of valine (Val, a branched-chain aliphatic amino acid) and arginine (Arg, a positively charged, hydrophilic amino acid). This compound is notable for its role in protease-cleavable linkers in antibody-drug conjugates (ADCs) , its presence in bioactive peptides with antioxidant and enzyme inhibitory properties , and its involvement in protease-mediated processes such as fibrinogen cleavage and viral infection . Structurally, the this compound sequence provides a balance of hydrophobicity (from Val) and charge (from Arg), making it a substrate for enzymes like cathepsins and trypsin-like proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-Arg can be synthesized through standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:

Activation: The carboxyl group of valine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated valine is then coupled to the amino group of arginine, forming the peptide bond.

Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Val-Arg can undergo various chemical reactions, including:

Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or peracids can be used as oxidizing agents.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while reduction can yield simpler amines.

Scientific Research Applications

Val-Arg has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide chemistry studies.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including its role in wound healing and immune modulation.

Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Val-Arg involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide, a signaling molecule involved in various physiological processes. Additionally, this compound can modulate protein-protein interactions through its peptide bond and side chain functionalities.

Comparison with Similar Compounds

Comparison with Similar Dipeptides

Val-Arg vs. Val-Cit, Val-Lys, and Val-Ala in ADCs

This compound is frequently compared to other dipeptide linkers (Val-Cit, Val-Lys, Val-Ala) in ADC design. These linkers are engineered to release cytotoxic payloads (e.g., monomethyl auristatin E, MMAE) upon cleavage by intracellular proteases. Key findings include:

| Dipeptide Linker | Cleavage Efficiency<sup>1</sup> | Tumor Suppression<sup>2</sup> | Stability<sup>3</sup> |

|---|---|---|---|

| Val-Cit | High | Moderate | Moderate |

| Val-Ala | High | Best | High |

| Val-Lys | Low | Poor | Low |

| This compound | Moderate | Poor | Moderate |

Data Sources :

Cathepsin B cleavage efficiency in vitro .

Tumor growth inhibition in A431 xenograft models .

Plasma stability and aggregation propensity .

- Val-Ala vs. This compound: In non-internalizing ADCs, Val-Ala-MMAE conjugates demonstrated superior tumor suppression (85% inhibition vs. 60% for this compound-MMAE) and reduced aggregation in high drug-to-antibody ratio (DAR) formats .

- Val-Cit vs. This compound : Val-Cit linkers showed comparable cleavage efficiency but better compatibility with internalizing antibodies .

- Val-Lys vs. This compound : Both exhibited suboptimal performance due to slower protease cleavage and lower plasma stability .

This compound vs. Lys-Arg in Antioxidant Peptides

In skin antioxidant peptides (AOPs), this compound occasionally replaces the conserved Lys-Arg cleavage site in precursor proteins. While Lys-Arg is the dominant motif, this compound variants retain ~70% of the antioxidant activity, suggesting structural flexibility in enzyme recognition .

This compound vs. Other Protease Substrates

- Thrombin vs. SspB Protease: this compound is cleaved by both thrombin (in fibrinogen α-chain) and Staphylococcus aureus SspB protease. However, SspB exhibits stricter specificity for this compound over other sequences (e.g., Leu-Arg) .

- Tryptic Proteases : this compound is a substrate for tryptic enzymes, as evidenced by its role in COVID-19-associated superinfection, where this compound cleavage activity increased 80-fold in patient plasma .

This compound in Metabolic and Functional Contexts

- DPP-IV Inhibition : this compound exhibits dipeptidyl peptidase IV (DPP-IV) inhibitory activity (IC50 = 0.82 mM), though it is less potent than Phe-Pro (IC50 = 0.36 mM) .

- Food Science : this compound accumulates in dry-aged beef, correlating with improved tenderness, a trait shared with Lys-Val and other hydrophobic dipeptides .

Structural and Functional Insights

- Charge and Hydrophobicity : The Arg residue in this compound enhances solubility and protease targeting, while Val contributes to hydrophobic interactions. This contrasts with Val-Ala, which lacks charged residues but offers superior steric flexibility for payload release .

- Enzyme Specificity: this compound’s cleavage is protease-dependent.

Biological Activity

Val-Arg, a dipeptide composed of valine (Val) and arginine (Arg), has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial action, immunomodulation, and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity. A study highlighted that peptides rich in valine and arginine exhibited enhanced antimicrobial potency correlated with their net charge and hydrophobicity. Specifically, increasing the net charge from +4 to +6 improved antimicrobial activity while reducing hemolytic effects on red blood cells . The peptides showed a stronger affinity for negatively charged membranes, which is critical for their mechanism of action against bacteria.

Table 1: Antimicrobial Activity of this compound and Related Peptides

| Peptide | Net Charge | Antimicrobial Activity | Hemolytic Activity |

|---|---|---|---|

| This compound (V-R) | +4 | Moderate | Low |

| This compound (V-R) | +6 | High | Very Low |

| Gly-Ala-R | +4 | Low | Moderate |

| Pro-R | +6 | High | Minimal |

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory effects. Research indicates that it can stimulate T lymphocyte proliferation and enhance the production of cytokines such as IL-7, which plays a crucial role in immune responses. In vitro studies showed that this compound could modulate immune cell activity, potentially offering therapeutic benefits in conditions requiring immune enhancement .

Antitumor Potential

In addition to its antimicrobial and immunomodulatory properties, this compound has been investigated for its antitumor potential. It was found to inhibit the activity of angiotensin-converting enzyme (ACE), which is implicated in tumor progression. The IC50 values for various peptide sequences containing this compound were reported, indicating their effectiveness in inhibiting ACE activity .

Table 2: IC50 Values of this compound in Antitumor Activity

| Peptide Sequence | IC50 (μM) |

|---|---|

| This compound (YLVR) | 73.06 |

| Thr-Leu-Val-Gly-Arg (TLVGR) | 15.42 |

| Gly-Ala-Val-Arg | 249.3 |

Case Study: Structure–Function Relationship

A pivotal study explored the structure-function relationship of Val/Arg-rich peptides, revealing that specific substitutions can significantly alter biological activity. For instance, replacing glycine with proline resulted in decreased hemolytic activity while retaining antimicrobial efficacy . This finding underscores the importance of peptide design in maximizing therapeutic potential.

Further investigations into the mechanism of action revealed that this compound interacts with bacterial membranes, leading to membrane disruption and subsequent cell lysis. This amphipathic nature allows it to effectively target a variety of pathogens, making it a candidate for developing novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying Val-Arg in biological samples?

- Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For qualitative identification, nuclear magnetic resonance (NMR) spectroscopy is preferred to confirm structural integrity . Standardize protocols by referencing peptide synthesis guidelines, such as ensuring >95% purity via UV-Vis spectrophotometry and validating results against synthetic controls .

Q. How does this compound interact with enzymatic pathways in model organisms (e.g., Mus musculus)?

- Methodological Answer : Use knockout models or CRISPR-Cas9 editing to silence genes encoding enzymes that cleave or bind this compound. Monitor metabolic flux via isotopically labeled this compound (e.g., ¹³C-tracers) and analyze using metabolomics platforms. Comparative studies in wild-type vs. mutant strains can isolate specific pathway interactions .

Q. What are the best practices for synthesizing this compound in vitro?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency using HOBt/DIC activation. Purify via reverse-phase HPLC and validate purity using MALDI-TOF mass spectrometry. Document side reactions (e.g., racemization) and adjust reaction temperatures or solvent systems (e.g., DMF/DCM mixtures) to minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity in experimental conditions (e.g., buffer pH, cell lines). Apply statistical models like random-effects regression to account for variability. Validate findings via independent replication studies under standardized protocols .

- Example Table :

| Study | Bioactivity (IC₅₀) | Cell Line | Buffer pH | Outcome Variability |

|---|---|---|---|---|

| A | 12 µM | HEK293 | 7.4 | High |

| B | 45 µM | HeLa | 6.8 | Moderate |

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

- Methodological Answer : Test stabilizers (e.g., trehalose, BSA) under accelerated degradation conditions (40°C/75% RH). Use Arrhenius modeling to predict shelf-life. Monitor degradation products via LC-MS and adjust formulation pH to 5.0–6.0 to minimize hydrolysis .

Q. How to design a study investigating this compound’s role in protein folding dynamics?

- Methodological Answer : Employ stopped-flow fluorescence spectroscopy to measure folding kinetics. Introduce this compound mutations via site-directed mutagenesis and compare thermodynamic parameters (ΔG, Tm) with wild-type proteins. Pair with molecular dynamics simulations to validate conformational changes .

Q. What computational models predict this compound’s interactions with membrane transporters?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities. Validate predictions with surface plasmon resonance (SPR) assays measuring on/off rates. Cross-reference with databases like UniProt for transporter homology .

Q. Methodological Frameworks for this compound Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound hypothesis testing?

- Methodological Answer :

- Feasible : Ensure access to synthetic this compound and validated assays (e.g., ELISA for bioavailability).

- Novel : Explore understudied roles, such as this compound in neurodegenerative signaling.

- Ethical : Adhere to institutional guidelines for animal or human tissue use .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply Akaike’s Information Criterion (AIC) to compare models. Report confidence intervals and use bootstrap resampling for small sample sizes .

Q. Data Reproducibility and Reporting

Q. How to ensure reproducibility of this compound experiments across labs?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo).

- Reusable : Document solvent batches, equipment calibration dates, and software versions in supplementary materials .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDRSSEHFLGSD-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317778 | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37682-75-0 | |

| Record name | Valylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37682-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.